molecular formula C15H16ClNO2S B4695433 N-(4-chlorobenzyl)-1-(2-methylphenyl)methanesulfonamide

N-(4-chlorobenzyl)-1-(2-methylphenyl)methanesulfonamide

Cat. No. B4695433
M. Wt: 309.8 g/mol
InChI Key: KCCQIZKHEPNYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-1-(2-methylphenyl)methanesulfonamide, also known as S-methylisothiourea sulfate (SMT), is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. SMT is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological processes.

Mechanism of Action

SMT exerts its pharmacological effects by inhibiting the activity of NOS, which catalyzes the conversion of L-arginine to NO and L-citrulline. By inhibiting NOS, SMT reduces the production of NO and other downstream signaling molecules involved in various physiological and pathological processes.
Biochemical and physiological effects:
SMT has been shown to exert various biochemical and physiological effects, including inhibition of NO production, reduction of pro-inflammatory cytokine levels, improvement of endothelial function, and reduction of oxidative stress. SMT has also been shown to improve blood pressure, reduce tissue damage, and improve survival in animal models of various disease conditions.

Advantages and Limitations for Lab Experiments

SMT has several advantages for use in laboratory experiments, including its high potency and specificity for NOS inhibition, well-established synthesis methods, and availability of various analytical methods for its detection and quantification. However, SMT also has some limitations, including its potential toxicity at high doses, limited solubility in aqueous solutions, and potential off-target effects.

Future Directions

Future research directions for SMT include further elucidation of its mechanisms of action, optimization of its pharmacokinetic properties, and evaluation of its potential therapeutic applications in various disease conditions. SMT analogs with improved potency, selectivity, and safety profiles may also be developed for use in clinical settings. Additionally, the use of SMT in combination with other drugs or therapies may be explored to enhance its therapeutic efficacy and reduce potential side effects.

Scientific Research Applications

SMT has been extensively studied for its potential therapeutic applications in various disease conditions such as inflammation, sepsis, ischemia-reperfusion injury, and cancer. SMT has been shown to exert anti-inflammatory effects by inhibiting the production of NO and other pro-inflammatory cytokines. SMT has also been shown to improve survival and reduce organ damage in animal models of sepsis and ischemia-reperfusion injury.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(2-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-12-4-2-3-5-14(12)11-20(18,19)17-10-13-6-8-15(16)9-7-13/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCQIZKHEPNYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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